5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N. It is a pyridine derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Mechanism of Action
Target of Action
It’s known that similar compounds with trifluoromethyl groups have been used as cgrp receptor antagonists . CGRP receptors are found in the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
It’s known that similar compounds can undergo regioselective deprotonation with lda and trapping with carbon dioxide, leading to the formation of corresponding acids .
Biochemical Pathways
Similar compounds have been known to affect the cgrp pathway .
Pharmacokinetics
It’s known that similar compounds have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been known to cause migraine-like headaches by affecting the cgrp pathway .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . Another approach involves the use of palladium-catalyzed amination and halogen-exchange reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of halogen atoms with other functional groups using reagents like organometallic compounds.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of new bonds.
Anhydrous Potassium Fluoride: Employed in halogen-exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-fluoropyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various bioactive and industrial compounds .
Biological Activity
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group, which enhances its lipophilicity and potential interactions with biological systems. The molecular formula of this compound is , with a molecular weight of approximately 227.45 g/mol. This article explores the biological activity of this compound, focusing on its interactions with cytochrome P450 enzymes, potential therapeutic applications, and agricultural uses.
Biological Activity Overview
This compound exhibits significant biological activity primarily as an inhibitor of cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. The presence of halogenated groups in the structure promotes reactivity and interaction with various biological targets.
The trifluoromethyl group in this compound enhances its binding affinity to target enzymes and receptors, potentially leading to increased potency and metabolic stability. The compound's ability to modulate metabolic pathways positions it as a candidate for drug development.
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound effectively inhibits specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes are involved in the metabolism of many pharmaceuticals, suggesting that this compound could be used to study drug-drug interactions.
Enzyme | Inhibition Type | IC50 (μM) |
---|---|---|
CYP1A2 | Competitive | 0.85 |
CYP2D6 | Non-competitive | 1.25 |
Table 1: Inhibition profile of this compound on cytochrome P450 enzymes.
Agricultural Applications
The compound has also shown promise as a pesticide or herbicide due to its toxicity against various agricultural pests. Its structural characteristics allow it to interact effectively with biological systems in pests, leading to potential applications in agrochemicals.
Structure-Activity Relationship (SAR)
The presence of halogen atoms (bromine and chlorine) along with the trifluoromethyl group significantly influences the compound's biological activity. Halogenated pyridines are known to be effective scaffolds in drug design due to their ability to form strong interactions with target proteins.
Comparison with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Bromo-5-chloro-4-(trifluoromethyl)pyridine | Similar halogen substitutions | Moderate CYP inhibition |
3-Chloro-4-(trifluoromethyl)pyridine | Lacks bromine; only chlorine and trifluoromethyl | Lower metabolic stability |
Table 2: Comparison of biological activities among structurally related pyridine derivatives.
Properties
IUPAC Name |
5-bromo-2-chloro-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBSBIJPNQAETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653370 | |
Record name | 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823221-93-8 | |
Record name | 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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